2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid
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Overview
Description
2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid is a complex organic compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an amino group, a purine base, and a dihydroxytetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents such as dichloromethane and methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid include:
Adenosine: A nucleoside composed of adenine and ribose, involved in various biological processes.
Cysteine: An amino acid containing a thiol group, important for protein structure and function.
Thymidine: A nucleoside composed of thymine and deoxyribose, involved in DNA synthesis.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
24386-85-4 |
---|---|
Molecular Formula |
C13H18N6O5S |
Molecular Weight |
370.39 g/mol |
IUPAC Name |
2-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H18N6O5S/c14-5(13(22)23)1-25-2-6-8(20)9(21)12(24-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-21H,1-2,14H2,(H,22,23)(H2,15,16,17)/t5?,6-,8-,9-,12-/m1/s1 |
InChI Key |
RVFHZLGRQFCOKV-NRJACJQQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC(C(=O)O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCC(C(=O)O)N)O)O)N |
Origin of Product |
United States |
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